molecular formula C9H15ClN2 B14125633 (2-Propyl-phenyl)-hydrazine hydrochloride CAS No. 58928-83-9

(2-Propyl-phenyl)-hydrazine hydrochloride

Cat. No.: B14125633
CAS No.: 58928-83-9
M. Wt: 186.68 g/mol
InChI Key: BXZZKEYUVFYWGT-UHFFFAOYSA-N
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Description

(2-Propyl-phenyl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenyl ring substituted with a propyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-phenyl)-hydrazine hydrochloride typically involves the reaction of 2-propylphenyl isocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Propylphenyl isocyanate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-phenyl)-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

(2-Propyl-phenyl)-hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Propyl-phenyl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the propyl group.

    2-Methylphenylhydrazine: Similar structure with a methyl group instead of a propyl group.

    2-Ethylphenylhydrazine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

(2-Propyl-phenyl)-hydrazine hydrochloride is unique due to the presence of the propyl group at the 2-position of the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives.

Properties

CAS No.

58928-83-9

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(2-propylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-2-5-8-6-3-4-7-9(8)11-10;/h3-4,6-7,11H,2,5,10H2,1H3;1H

InChI Key

BXZZKEYUVFYWGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NN.Cl

Origin of Product

United States

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